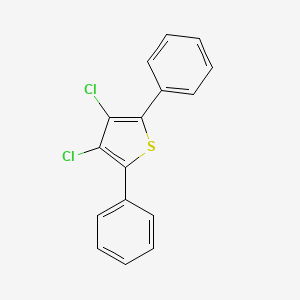

3,4-Dichloro-2,5-diphenylthiophene

Übersicht

Beschreibung

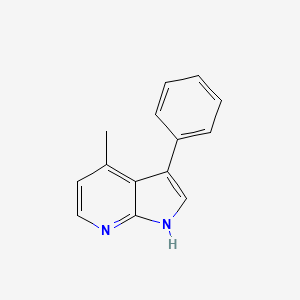

3,4-Dichloro-2,5-diphenylthiophene is a chemical compound with the molecular formula C16H10Cl2S .

Synthesis Analysis

The synthesis of this compound-related compounds has been reported in literature . For instance, a new tetraphenylated heterocyclic diol, 2,5-bis(4-hydroxyphenyl)-3,4-diphenylthiophene, was synthesized in three steps starting from 4-methoxydeoxybenzoin . The resulting products, including 2,5-dibromo-3,4-dinitrothiophene and 2,5-dichloro-3,4-dinitrothiophene, were characterized via X-ray crystallography .Molecular Structure Analysis

The molecular structure of this compound is characterized by a thiophene ring substituted with two phenyl groups and two chlorine atoms .Chemical Reactions Analysis

Thiophenes, the class of compounds to which this compound belongs, can undergo various chemical reactions. These include oxidation to form thiophene 1-oxides and thiophene 1,1-dioxides, and Diels–Alder reactions of these oxides . Thiophenes can also undergo partial and complete reduction .Physical And Chemical Properties Analysis

This compound has a molecular weight of 305.22 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the retrieved sources.Wissenschaftliche Forschungsanwendungen

Polymer Synthesis and Characterization

One notable application of 3,4-Dichloro-2,5-diphenylthiophene derivatives is in the synthesis and characterization of soluble aromatic polyamides. These polymers, synthesized using 2,5-bis(4-chloroformylphenyl)-3,4-diphenylthiophene, exhibit high thermal stability and are readily soluble in amidetype solvents. They can be cast into transparent and flexible films, with glass transition temperatures around 300°C and no weight loss below 390°C in both air and nitrogen atmospheres (Kakimoto, Negi, & Imai, 1985).

Novel Tetraazaporphyrin Synthesis

Another application involves the synthesis of nonclassical tetraazaporphyrins. The tetramerization of 2,5-diphenyl-3,4-dicyanothiophene with ruthenium(III) trichloride leads to the formation of bis(4-methylpyridine)[1,3,5,7,9,11,13,15-octaphenyltetra(3,4-thieno)tetraazaporphyrinato]ruthenium(II). This compound has unique structural properties and exhibits distinctive UV/Vis and magnetic circular dichroism (MCD) spectra, suggesting degenerate LUMOs despite deviation from D4h symmetry (Kimura et al., 2011).

Liquid Crystalline Compounds

Derivatives of this compound have been explored for potential applications in bent-core liquid crystalline compounds. Although no mesogenicity was observed for the 3,4-diphenylthiophene-based compounds, the research indicated the possibilities for developing new types of liquid crystals (Bajzíková et al., 2018).

Polyarylate Synthesis

This compound derivatives are used in synthesizing novel polyarylates. These polyarylates, created through polycondensation, exhibit high thermal stability and solubility in various organic solvents, with glass transition temperatures ranging from 209-260°C (Jeong, Iwasaki, Kakimoto, & Imai, 1994).

Photostability of Derivatives

The light stability of 3,4-ethylenedioxythiophene-based derivatives, including diphenyl derivatives, has been investigated. Studies on their stability under irradiation revealed insights into their photooxidation mechanisms and potential applications in light-sensitive materials (Jeuris et al., 2003).

Eigenschaften

IUPAC Name |

3,4-dichloro-2,5-diphenylthiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2S/c17-13-14(18)16(12-9-5-2-6-10-12)19-15(13)11-7-3-1-4-8-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBYZZVALXJYJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=C(S2)C3=CC=CC=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.